molecular formula C13H10BrNO3 B13010751 4-Bromo-2-nitro-1-(p-tolyloxy)benzene

4-Bromo-2-nitro-1-(p-tolyloxy)benzene

Cat. No.: B13010751
M. Wt: 308.13 g/mol
InChI Key: RIOSAOTWTULPGH-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . It is a member of the aryl ether family and contains both bromine and nitro functional groups attached to a benzene ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene typically involves the nitration of 4-bromo-1-(p-tolyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.

    Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic substitution reactions, especially at the ortho and para positions relative to the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3).

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Reduction: 4-Bromo-2-amino-1-(p-tolyloxy)benzene

    Nucleophilic Substitution: 4-Bromo-2-nitro-1-(methoxy)benzene

Scientific Research Applications

4-Bromo-2-nitro-1-(p-tolyloxy)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitro-1-(methoxy)benzene
  • 4-Bromo-2-nitro-1-(ethoxy)benzene
  • 4-Bromo-2-nitro-1-(phenoxy)benzene

Uniqueness

4-Bromo-2-nitro-1-(p-tolyloxy)benzene is unique due to the presence of the p-tolyloxy group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in organic synthesis and materials science research.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-1-(4-methylphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

RIOSAOTWTULPGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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